Simpinicline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TC-6499 is a small molecule drug developed by Catalyst Biosciences, Inc. It acts as a modulator of the neuronal acetylcholine receptor, specifically targeting the alpha3beta4 receptor subtype . This compound has been investigated for its potential therapeutic applications in treating various central nervous system disorders, including neuropathic pain .
Chemical Reactions Analysis
TC-6499, as a modulator of the alpha3beta4 receptor, primarily interacts with neuronal acetylcholine receptors. The types of reactions it undergoes are not explicitly detailed in the available literature. compounds of this nature typically undergo various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the compound’s functional groups, potentially altering its activity.
Substitution Reactions: These reactions can introduce different functional groups into the molecule, potentially enhancing its efficacy or reducing side effects.
Common Reagents and Conditions: Organic solvents, catalysts, and specific temperature and pressure conditions are often used in these reactions.
Major Products: The primary products formed from these reactions would be modified versions of the original compound, potentially with enhanced or reduced activity.
Scientific Research Applications
TC-6499 has been explored for various scientific research applications, particularly in the field of central nervous system disorders. Some of its key applications include:
Neuropathic Pain: TC-6499 was investigated for its potential to treat neuropathic pain, although it did not progress beyond early clinical trials due to insufficient therapeutic margin.
Gastrointestinal Disorders: The compound has been studied for its effects on gastric emptying time in diabetic subjects with gastroparesis.
Irritable Bowel Syndrome: TC-6499 has also been evaluated for its efficacy in treating constipation-predominant irritable bowel syndrome.
Other Central Nervous System Disorders:
Mechanism of Action
TC-6499 exerts its effects by modulating the alpha3beta4 receptor, a subtype of neuronal acetylcholine receptors. These receptors play a crucial role in the nervous system by regulating neurotransmitter release and neuronal excitability. By modulating these receptors, TC-6499 can influence various physiological processes, potentially providing therapeutic benefits in conditions like neuropathic pain and gastrointestinal disorders .
Comparison with Similar Compounds
TC-6499 is part of a broader class of compounds known as neuronal nicotinic receptor modulators. Similar compounds include:
TC-5619: Explored for its potential in treating cognitive dysfunction in schizophrenia.
TC-1734: Investigated for its potential in treating Alzheimer’s disease.
Compared to these compounds, TC-6499’s uniqueness lies in its specific targeting of the alpha3beta4 receptor subtype, which may offer distinct therapeutic advantages in certain conditions .
Properties
CAS No. |
753015-44-0 |
---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-[(E)-2-[(3R)-pyrrolidin-3-yl]ethenyl]pyrimidine |
InChI |
InChI=1S/C10H13N3/c1(9-3-4-11-5-9)2-10-6-12-8-13-7-10/h1-2,6-9,11H,3-5H2/b2-1+/t9-/m0/s1 |
InChI Key |
FNEHSHNEXMPCLJ-VWCDRPFISA-N |
Isomeric SMILES |
C1CNC[C@H]1/C=C/C2=CN=CN=C2 |
Canonical SMILES |
C1CNCC1C=CC2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.